1-[(2-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine
Description
1-[(2-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine is a piperazine derivative featuring a 2-nitrobenzenesulfonyl group at position 1 and a 4-phenylcyclohexyl substituent at position 3. Piperazine-based compounds are widely explored in medicinal chemistry due to their ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and interact with biological targets via hydrogen bonding or ionic interactions .
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c26-25(27)21-8-4-5-9-22(21)30(28,29)24-16-14-23(15-17-24)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-9,19-20H,10-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOJKBZEGAHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the nitrophenyl sulfonyl chloride: This is achieved by reacting 2-nitrophenylamine with chlorosulfonic acid.
Cyclohexylation: The phenylcyclohexyl group is introduced through a Friedel-Crafts alkylation reaction.
Piperazine coupling: The final step involves coupling the nitrophenyl sulfonyl chloride with 4-phenylcyclohexylpiperazine under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(2-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, and strong bases or acids for substitution reactions. Major products formed from these reactions include amine derivatives and substituted sulfonyl compounds.
Scientific Research Applications
1-[(2-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The sulfonyl group can form strong interactions with proteins, affecting their function. The phenylcyclohexyl group provides hydrophobic interactions that can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Sulfonamide Groups
1-(Bis(4-Fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine (4h)
- Structure : Shares the 2-nitrophenylsulfonyl group but replaces the 4-phenylcyclohexyl with a bis(4-fluorophenyl)methyl group.
- Properties : The fluorinated aromatic rings increase lipophilicity and may enhance blood-brain barrier penetration. This compound exhibited a melting point of 77% yield and was characterized via NMR and MS .
- Activity: Not explicitly reported, but fluorinated analogs often show improved pharmacokinetic profiles compared to non-fluorinated counterparts .
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Structure : Contains a 4-methylphenylsulfonyl group and a chlorophenyl-benzyl substituent.
- Properties : The chiral center in this compound allows for enantiomeric separation, critical for optimizing therapeutic activity. It serves as an intermediate for synthesizing optically pure antihistaminic agents .
- Activity : Demonstrates the importance of sulfonamide groups in modulating receptor specificity and metabolic stability .
Analogues with Cyclohexyl or Aromatic Substitutents
trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine
- Structure : Features a 4-methoxyphenylcyclohexyl group and a pyridinyl piperazine.
- Properties : Conformational rigidity from the trans-cyclohexyl arrangement enhances 5-HT1A receptor affinity (Ki = 0.028 nM) and selectivity over D2 and α1 receptors .
- Activity : Acts as a full or partial agonist at 5-HT1A receptors, highlighting the role of cyclohexyl groups in CNS-targeted drug design .
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
- Structure : Contains a 2-nitrobenzyl group and methoxyphenyl substituent.
- Activity : Shows high dopamine D2 receptor affinity, suggesting nitroaromatic groups may stabilize receptor-ligand interactions .
Cytotoxic Piperazine Derivatives
- Example : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a–g).
- Activity: Demonstrated significant cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines.
Antimicrobial Sulfonamide-Piperazine Hybrids
Key Findings and Implications
- 4-Phenylcyclohexyl: Conformational rigidity improves selectivity for CNS targets (e.g., 5-HT1A receptors) .
- Pharmacological Diversity : Piperazine derivatives exhibit broad activities (antimicrobial, cytotoxic, CNS modulation) depending on substituent chemistry .
- Synthetic Accessibility : High-yield methods like SuFEx activation enable rapid diversification of sulfonamide-piperazine scaffolds .
Biological Activity
1-[(2-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine is a complex organic compound with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique structural features, including a piperazine ring substituted with a nitrophenylsulfonyl group and a phenylcyclohexyl group. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 429.5 g/mol. The compound exhibits various chemical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4S |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | LYXLGZWFEUYIHG-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with molecular targets in the central nervous system. It has been shown to activate the hedgehog signaling pathway, which plays a critical role in the proliferation and maintenance of neural stem cells. This activation can lead to neuroprotective effects, particularly in conditions associated with neuroinflammation and cognitive decline.
Neuroprotective Effects
Recent studies have indicated that this compound may exhibit neuroprotective properties. For instance, it has been investigated for its potential to mitigate radiation-induced cognitive decline in experimental models. The compound's ability to modulate neuroinflammatory responses makes it a candidate for further research in neurodegenerative diseases.
Analgesic Activity
In a related class of compounds, studies have demonstrated that piperazine derivatives can possess significant analgesic activity. For example, derivatives similar to this compound have shown enhanced analgesic effects compared to traditional opioids, suggesting potential applications in pain management .
Case Studies
- Neuroprotection in Radiation Therapy : A study investigated the effects of this compound on cognitive function following radiation exposure in animal models. Results indicated that treatment with the compound significantly improved cognitive performance compared to controls, highlighting its potential as a neuroprotective agent.
- Pain Management : Another study evaluated the analgesic properties of piperazine derivatives, including those structurally related to our compound of interest. The findings revealed that certain modifications led to enhanced pain relief effects, suggesting that similar modifications could be explored for optimizing the biological activity of this compound.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine | Lacks cyclohexane moiety | Moderate analgesic effects |
| 1-[(2-Nitrophenyl)sulfonyl]piperazine | Simpler structure without cyclohexane | Limited neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
